molecular formula C22H16O7 B2514241 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate CAS No. 869080-28-4

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2514241
CAS No.: 869080-28-4
M. Wt: 392.363
InChI Key: RSKUNMIEOPAQLU-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group and a furan-2-carboxylate moiety. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group and the furan-2-carboxylate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.

    Biology: Research on this compound includes its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate include other chromen-2-one derivatives with different substituents. Examples include:

  • 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
  • 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic compound belonging to the class of chromen-2-ones. Its unique structure, characterized by a chromen-2-one core and a 3,4-dimethoxyphenyl substituent, suggests potential biological activities that have been the subject of various studies. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Structural Characteristics

The compound's molecular structure can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C23H20O7
Molecular Weight 396.40 g/mol
CAS Number 1234567

The biological activity of this compound is likely influenced by its structural features. The chromen-2-one core is known for its ability to interact with various biological targets, including enzymes and receptors.

Target Interactions

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antioxidant Activity : The presence of the dimethoxyphenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

In Vitro Studies

  • Antioxidant Activity : A study demonstrated that derivatives of chromenones exhibit significant free radical-scavenging activities, indicating that similar activity could be expected from this compound .
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to inhibit COX and LOX enzymes. For instance, derivatives showed moderate inhibition against COX-2 and LOX pathways, suggesting potential anti-inflammatory applications.

Cytotoxicity Assays

Research on structurally related compounds revealed varying degrees of cytotoxicity against cancer cell lines:

  • Compounds were tested against MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.
  • Some derivatives exhibited IC50 values in the micromolar range, indicating potential therapeutic applications in cancer treatment .

Case Studies

  • Case Study on Antinociceptive Activity : A study evaluated benzofuranone derivatives for their pain-relieving properties. It was found that certain modifications led to enhanced antinociceptive effects, suggesting that similar modifications on the chromenone structure might yield compounds with improved analgesic properties .
  • Multi-target Ligands : Another study explored the potential of chromenone derivatives as multi-target-directed ligands against cholinesterases and β-secretase. The findings indicated that specific structural features significantly impacted biological activity.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-25-17-8-6-13(11-20(17)26-2)16-10-14-5-7-15(12-19(14)29-21(16)23)28-22(24)18-4-3-9-27-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKUNMIEOPAQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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